molecular formula C11H22N2O2 B12809293 N-(7-acetamidoheptyl)acetamide CAS No. 3073-60-7

N-(7-acetamidoheptyl)acetamide

Cat. No.: B12809293
CAS No.: 3073-60-7
M. Wt: 214.30 g/mol
InChI Key: ZQMWGNLDKKJHFU-UHFFFAOYSA-N
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Description

N-(7-acetamidoheptyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-acetamidoheptyl)acetamide can be achieved through the acylation of heptylamine with acetic anhydride. The reaction typically involves the following steps:

    Reaction of Heptylamine with Acetic Anhydride: Heptylamine is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization.

    Alternative Methods: Another method involves the use of acetyl chloride instead of acetic anhydride. The reaction conditions are similar, with the use of a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(7-acetamidoheptyl)acetamide undergoes various types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield heptylamine and acetic acid.

    Oxidation: Oxidative reactions can convert the acetamido group to other functional groups, such as carboxylic acids.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Hydrolysis: Heptylamine and acetic acid.

    Oxidation: Heptanoic acid and acetic acid.

    Substitution: Various substituted acetamides depending on the reagents used.

Scientific Research Applications

N-(7-acetamidoheptyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential role in biological processes and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(7-acetamidoheptyl)acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.

    N,N-diethylacetamide: Similar structure with ethyl groups instead of heptyl.

    N-(2-acetamidoethyl)acetamide: Shorter chain length compared to N-(7-acetamidoheptyl)acetamide.

Uniqueness

This compound is unique due to its longer heptyl chain, which can influence its physical and chemical properties. This longer chain may enhance its interactions with biological membranes and other hydrophobic environments, potentially leading to distinct biological activities.

Properties

CAS No.

3073-60-7

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

N-(7-acetamidoheptyl)acetamide

InChI

InChI=1S/C11H22N2O2/c1-10(14)12-8-6-4-3-5-7-9-13-11(2)15/h3-9H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

ZQMWGNLDKKJHFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCCNC(=O)C

Origin of Product

United States

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